molecular formula C10H10ClF2NO3 B7557327 2-chloro-N-[2-(difluoromethoxy)-5-methoxyphenyl]acetamide

2-chloro-N-[2-(difluoromethoxy)-5-methoxyphenyl]acetamide

Cat. No. B7557327
M. Wt: 265.64 g/mol
InChI Key: RYZZWDNBODFXRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-chloro-N-[2-(difluoromethoxy)-5-methoxyphenyl]acetamide, also known as DFN-15, is a novel compound that has attracted significant attention in the scientific research community due to its potential therapeutic applications.

Mechanism of Action

The mechanism of action of 2-chloro-N-[2-(difluoromethoxy)-5-methoxyphenyl]acetamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in cancer cell growth, inflammation, and pain. Specifically, 2-chloro-N-[2-(difluoromethoxy)-5-methoxyphenyl]acetamide has been shown to inhibit the Akt/mTOR pathway, which is involved in cell growth and survival, as well as the NF-κB pathway, which is involved in inflammation. 2-chloro-N-[2-(difluoromethoxy)-5-methoxyphenyl]acetamide has also been found to activate the AMPK pathway, which is involved in energy metabolism and cell survival.
Biochemical and Physiological Effects:
2-chloro-N-[2-(difluoromethoxy)-5-methoxyphenyl]acetamide has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth, the reduction of inflammation, and the alleviation of pain. In addition, 2-chloro-N-[2-(difluoromethoxy)-5-methoxyphenyl]acetamide has been found to have antioxidant properties, which may contribute to its therapeutic effects.

Advantages and Limitations for Lab Experiments

2-chloro-N-[2-(difluoromethoxy)-5-methoxyphenyl]acetamide has several advantages for lab experiments, including its relatively simple synthesis method and its potential therapeutic applications in various diseases. However, there are also some limitations to using 2-chloro-N-[2-(difluoromethoxy)-5-methoxyphenyl]acetamide in lab experiments, including its limited availability and the need for further research to fully understand its mechanism of action and potential side effects.

Future Directions

There are several future directions for research on 2-chloro-N-[2-(difluoromethoxy)-5-methoxyphenyl]acetamide, including the development of more efficient synthesis methods, the optimization of its therapeutic effects, and the exploration of its potential side effects. In addition, further research is needed to understand the molecular mechanisms underlying the therapeutic effects of 2-chloro-N-[2-(difluoromethoxy)-5-methoxyphenyl]acetamide and to identify potential drug targets for its use in the treatment of various diseases.

Synthesis Methods

2-chloro-N-[2-(difluoromethoxy)-5-methoxyphenyl]acetamide can be synthesized through a multistep process, starting with the reaction of 2,5-dimethoxyaniline with chloroacetyl chloride to form 2-chloro-N-(2,5-dimethoxyphenyl)acetamide. This intermediate is then reacted with difluoromethoxybenzene in the presence of a base to form the final product, 2-chloro-N-[2-(difluoromethoxy)-5-methoxyphenyl]acetamide.

Scientific Research Applications

2-chloro-N-[2-(difluoromethoxy)-5-methoxyphenyl]acetamide has been shown to have potential therapeutic applications in the treatment of various diseases, including cancer, inflammation, and neuropathic pain. In cancer research, 2-chloro-N-[2-(difluoromethoxy)-5-methoxyphenyl]acetamide has been found to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer. In inflammation research, 2-chloro-N-[2-(difluoromethoxy)-5-methoxyphenyl]acetamide has been shown to reduce inflammation in animal models of rheumatoid arthritis and colitis. In neuropathic pain research, 2-chloro-N-[2-(difluoromethoxy)-5-methoxyphenyl]acetamide has been found to alleviate pain in animal models of neuropathic pain.

properties

IUPAC Name

2-chloro-N-[2-(difluoromethoxy)-5-methoxyphenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClF2NO3/c1-16-6-2-3-8(17-10(12)13)7(4-6)14-9(15)5-11/h2-4,10H,5H2,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYZZWDNBODFXRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC(F)F)NC(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClF2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-[2-(difluoromethoxy)-5-methoxyphenyl]acetamide

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